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Compound of Interest

Compound Name: JNJ-28312141

Cat. No.: B1684603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical

properties, and biological activity of JNJ-28312141, a potent, orally active dual inhibitor of

Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3). This

document is intended for an audience with a professional background in pharmaceutical

sciences, oncology, and molecular biology.

Core Compound Information
JNJ-28312141, also known as 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-

[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide, is a small molecule

inhibitor belonging to the class of arylamide derivatives.[1][2] It has been investigated for its

therapeutic potential in various oncological and inflammatory conditions, primarily due to its

targeted action on key signaling pathways involved in cell proliferation, differentiation, and

survival.[3][4][5]

Chemical Structure and Identifiers
The chemical identity of JNJ-28312141 is defined by its unique structural features, which are

crucial for its biological activity.
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Identifier Value

IUPAC Name

4-cyano-N-(5-(1-(2-

(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-

tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-

carboxamide[1]

CAS Number
885692-52-4 (for HCl salt)[1]; 1149939-55-8 (for

free base)[1]

Molecular Formula C26H32N6O2[1][6][7]

Molecular Weight 460.57 g/mol [1][7]

SMILES String
CN(C)CC(=O)N1CCC(CC1)C1=CC=C(NC(=O)

C2=NC(=CN2)C#N)C(=C1)C1=CCCCC1[6][7]

InChI Key GUBJNPWVIUFSTR-UHFFFAOYSA-N[1][7]

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic

and pharmacodynamic behavior. The following table summarizes the key physicochemical

parameters of JNJ-28312141.

Property Value Source

logP 3.72 ALOGPS[8]

Water Solubility 0.037 mg/mL ALOGPS[8]

pKa (Strongest Acidic) 7.17 Chemaxon[8]

pKa (Strongest Basic) 7.77 Chemaxon[8]

Polar Surface Area 105.12 Å² Chemaxon[8]

Rotatable Bond Count 6 Chemaxon[8]

Hydrogen Bond Donors 2 Chemaxon[8]

Hydrogen Bond Acceptors 5 Chemaxon[8]
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Mechanism of Action and Biological Activity
JNJ-28312141 functions as a dual inhibitor of the receptor tyrosine kinases CSF1R and FLT3.

[1][3][5] By targeting these receptors, it disrupts downstream signaling cascades that are

crucial for the survival and proliferation of specific cell types, including tumor-associated

macrophages (TAMs) and certain leukemic cells.[3]

Inhibition of CSF1R and FLT3
JNJ-28312141 exhibits potent inhibitory activity against both CSF1R and FLT3, as

demonstrated by in vitro kinase assays. The half-maximal inhibitory concentrations (IC50)

highlight its efficacy.

Target Kinase IC50 (nM)

CSF1R 0.69[4]

FLT3 30

KIT 5

AXL 12

TRKA 15

LCK 88

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways
The inhibition of CSF1R and FLT3 by JNJ-28312141 leads to the downregulation of several

key intracellular signaling pathways.

The binding of CSF-1 to its receptor, CSF1R, triggers receptor dimerization and

autophosphorylation, leading to the activation of downstream signaling cascades. These

pathways are integral to the differentiation, proliferation, and survival of macrophages.[9][10]

JNJ-28312141 blocks the initial phosphorylation event, thereby inhibiting these downstream

effects.
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CSF1R Signaling Pathway Inhibition by JNJ-28312141

FLT3 signaling is critical for the normal development of hematopoietic stem and progenitor

cells.[1] Constitutive activation of FLT3 due to mutations is a common driver in acute myeloid
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leukemia (AML). JNJ-28312141 inhibits this aberrant signaling, leading to reduced proliferation

and survival of FLT3-dependent cancer cells.
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FLT3 Signaling Pathway Inhibition by JNJ-28312141
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Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The

following sections outline representative protocols for key in vitro assays used to characterize

JNJ-28312141.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of JNJ-
28312141 against a target kinase, such as CSF1R or FLT3.
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Workflow for an In Vitro Kinase Inhibition Assay

Materials:

Recombinant human CSF1R or FLT3 kinase
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Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

Adenosine triphosphate (ATP)

JNJ-28312141

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well white plates

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of JNJ-28312141 in 100% DMSO.

Create a serial dilution series of the compound in kinase assay buffer.

Reaction Setup: To each well of a 384-well plate, add the kinase and substrate in kinase

assay buffer.

Inhibitor Addition: Add the serially diluted JNJ-28312141 or vehicle control (DMSO) to the

respective wells.

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The

final ATP concentration should be at or near the Km for the specific kinase.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP

produced using a detection reagent according to the manufacturer's instructions. This

typically involves a two-step process of adding a reagent to stop the kinase reaction and

deplete remaining ATP, followed by the addition of a second reagent to convert ADP to ATP

and generate a luminescent signal.
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Data Analysis: Measure the luminescence using a plate reader. The data is then normalized

to controls, and the IC50 value is determined by fitting the dose-response curve to a four-

parameter logistic equation.

Cellular Proliferation Assay (Representative Protocol)
This protocol outlines a method to assess the effect of JNJ-28312141 on the proliferation of a

cancer cell line that is dependent on CSF1R or FLT3 signaling (e.g., MV-4-11, a human AML

cell line with an FLT3-ITD mutation).

Materials:

MV-4-11 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

JNJ-28312141

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

96-well clear-bottom white plates

Humidified incubator (37°C, 5% CO2)

Plate reader capable of luminescence detection

Procedure:

Cell Seeding: Seed MV-4-11 cells into 96-well plates at a density of 5,000-10,000 cells per

well in complete growth medium.

Compound Treatment: Prepare a serial dilution of JNJ-28312141 in growth medium. Add the

diluted compound or vehicle control to the wells.

Incubation: Incubate the plates for 72 hours in a humidified incubator.
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Viability Assessment: Add the cell viability reagent to each well according to the

manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal

proportional to the amount of ATP present, which is indicative of the number of viable cells.

Data Acquisition and Analysis: After a brief incubation with the viability reagent, measure the

luminescence using a plate reader. Normalize the data to the vehicle-treated control wells

and calculate the percentage of proliferation inhibition. Determine the GI50 (concentration for

50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against

the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion
JNJ-28312141 is a potent dual inhibitor of CSF1R and FLT3 with well-defined chemical and

physicochemical properties. Its mechanism of action, centered on the disruption of key

signaling pathways in cancer and immune cells, underscores its potential as a therapeutic

agent. The provided experimental protocols offer a foundation for further investigation and

characterization of this and similar compounds in a research and drug development setting.

This technical guide serves as a comprehensive resource for scientists and researchers

working in the field of targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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